Home > Products > Screening Compounds P57081 > Melanoma antigen gp100 (280-288)
Melanoma antigen gp100 (280-288) -

Melanoma antigen gp100 (280-288)

Catalog Number: EVT-244052
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

Melanoma antigen gp100 (280-288) is a peptide derived from the glycoprotein 100, which is a significant tumor-associated antigen expressed in melanoma cells. The specific peptide sequence, YLEPGPVTA, corresponds to residues 280-288 of the gp100 protein and is recognized by cytotoxic T lymphocytes (CTLs) in the context of human leukocyte antigen A*0201. This peptide has garnered attention for its role in immunotherapy, particularly in vaccine development aimed at eliciting immune responses against melanoma.

Source and Classification

Glycoprotein 100 is classified as a differentiation antigen primarily expressed in melanocytes and melanoma cells. It consists of 661 amino acids and plays a crucial role in the immune response against melanoma. The peptide gp100 (280-288) has been identified as an epitope that can be presented by major histocompatibility complex class I molecules, making it a target for CTL recognition in patients with melanoma .

Synthesis Analysis

The synthesis of the gp100 (280-288) peptide involves solid-phase peptide synthesis techniques. In studies, the peptide was synthesized with a free amide group at the N-terminus and a free carboxylic acid group at the C-terminus. The synthesized peptides were lyophilized and reconstituted in sterile water for use in clinical trials . Various adjuvants, such as Montanide ISA-51 and QS-21, have been utilized to enhance immunogenicity during vaccine trials involving this peptide .

Molecular Structure Analysis

The molecular structure of gp100 (280-288) has been studied using techniques such as X-ray crystallography and surface plasmon resonance. The analysis reveals that specific residues within the peptide are critical for T-cell receptor binding. For example, substitutions at position 3 (Glu to Ala) significantly affect T-cell recognition, indicating that precise structural configurations are essential for effective immune response .

Structural Data

  • Peptide Sequence: YLEPGPVTA
  • Molecular Weight: Approximately 1,000 Da
  • Key Residues: Glu at position 3 is crucial for T-cell receptor binding.
Chemical Reactions Analysis

The primary chemical reactions involving gp100 (280-288) are related to its interaction with T-cell receptors and major histocompatibility complex molecules. The binding affinity between the peptide and T-cell receptors is influenced by modifications to specific residues within the peptide sequence. For instance, altering anchor residues can enhance or inhibit T-cell recognition, which is pivotal for designing effective therapeutic vaccines .

Mechanism of Action

The mechanism of action for gp100 (280-288) involves its presentation on the surface of melanoma cells via major histocompatibility complex class I molecules. When recognized by CD8+ T-cells, this interaction triggers an immune response that leads to the lysis of melanoma cells. Research indicates that immunization with this peptide can stimulate polyclonal T-cell responses in patients, enhancing their ability to target tumor cells .

Process Overview

  1. Peptide Presentation: gp100 (280-288) is processed and presented by major histocompatibility complex class I.
  2. T-cell Activation: Recognition by CD8+ T-cells activates cytotoxic responses against melanoma cells.
  3. Tumor Cell Lysis: Activated T-cells proliferate and migrate to tumor sites, leading to targeted destruction of cancer cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and physiological saline.

Chemical Properties

  • Stability: Sensitive to hydrolysis; should be stored under appropriate conditions.
  • pH Range: Optimal activity typically observed at physiological pH.

Relevant analyses indicate that modifications to the peptide can affect its stability and immunogenicity, which are crucial factors for its efficacy as a therapeutic agent .

Applications

The primary application of gp100 (280-288) lies in cancer immunotherapy, particularly for treating melanoma. Clinical trials have explored its use as part of vaccine formulations aimed at inducing robust immune responses against melanoma cells. Studies have shown that vaccination with this peptide can lead to increased populations of CTLs specific to gp100, demonstrating its potential effectiveness as a therapeutic strategy .

Scientific Uses

  • Vaccine Development: Used in clinical trials as part of therapeutic vaccines for melanoma patients.
  • Immunogenicity Studies: Investigated for its ability to elicit specific immune responses in HLA-A*0201 positive individuals.
  • Biomarker Research: Serves as a target for monitoring immune responses in melanoma therapies.
Immunogenic Epitope Characterization of gp100(280-288)

HLA-A*0201-Restricted Presentation Dynamics

The gp100(280-288) epitope (YLEPGPVTA) is presented by the HLA-A0201 molecule, the most prevalent MHC class I allele in Caucasian populations (∼49%). Structural analyses reveal this nonamer forms a stable complex with HLA-A0201, facilitated by primary anchor residues Tyr1 (Y) and Ala9 (A) occupying the B and F pockets, respectively [2] [5]. Surface plasmon resonance (SPR) studies demonstrate the wild-type peptide-HLA complex exhibits a moderate affinity (KD ∼5–10 μM) for cognate T-cell receptors (TCRs). Heteroclitic modifications like Val9 substitution (YLEPGPVTV) enhance HLA binding stability by ∼3-fold without altering peptide conformation, thereby improving immunogenicity [5].

Table 1: Structural and Functional Features of gp100(280-288) Variants

Peptide VariantModificationHLA-A*0201 Binding StabilityTCR Affinity (KD)Immunogenicity
YLEPGPVTA (wild-type)NoneModerate (t₁/₂ ∼2–4 hr)∼5–10 μMLow to moderate
YLEPGPVTV (heteroclitic)Val9 → Ala9High (t₁/₂ ∼6–8 hr)∼1–3 μMEnhanced
YLAPGPVTAGlu3 → Ala3ModerateUndetectableAbrogated
YLEPGPVAAThr8 → Ala8Moderate∼50 μMReduced

Notably, the Glu3 residue is critical for TCR engagement. Alanine substitution at this position (YLAPGPVTA) induces a conformational "molecular switch" that propagates to adjacent residues, disrupting TCR binding despite preserved HLA anchoring [5]. Mass spectrometry confirms YLEPGPVTA is naturally processed and presented on melanoma cells, though its abundance is lower than dominant epitopes like gp100(154–162) (KTWGQYWQV) [2].

Antigen Processing and Epitope Selection Mechanisms

Post-proteasomal processing, gp100(280–288) faces extensive extracellular degradation by aminopeptidases and carboxypeptidases. In vitro studies using human cell models demonstrate rapid hydrolysis:

  • Half-life ≤4 minutes in fibroblasts, with complete epitope destruction within 90 minutes abolishing CTL recognition [6]
  • Half-life ≤62 seconds in immature dendritic cells (iDCs), and ≤54 seconds in mature DCs (mDCs), primarily via membrane-associated enzymes [8]
  • U937 monocyte-like cells generate fragments like YLEPGPVT, YLEPGPV, and YLEPG through sequential N-/C-terminal cleavage [4]

Table 2: Degradation Kinetics of gp100(280-288) in Different Microenvironments

Enzyme SourceHalf-life (min)Major Cleavage SitesPrimary EnzymesImpact on CTL Recognition
Fibroblasts≤4N-terminal (Tyr1), C-terminal (Ala9)Aminopeptidases, CarboxypeptidasesAbolished after 90 min
Immature dendritic cells≤1.03N-terminal (Tyr1, Leu2)Membrane-associated peptidasesAbolished after 60 min
Mature dendritic cells≤0.9N-terminal (Tyr1, Leu2)Membrane-associated and soluble peptidasesAbolished after 60 min
Acellular supernatants15–30Multiple sitesSoluble proteasesProgressive loss

Cytokines further modulate degradation; IL-1β pretreatment of fibroblasts upregulates metalloproteinase activity, accelerating hydrolysis by ∼40% [10]. This susceptibility contrasts with more stable epitopes (e.g., MART-1(27–35)), explaining gp100(280–288)’s transient immunogenicity in vivo. The epitope’s solvent-exposed central region (Glu3-Pro4-Gly5) also renders it vulnerable to proteolysis during vaccine transit [4] [6].

Comparative Immunodominance Among gp100-Derived Epitopes

Among HLA-A*0201-restricted gp100 epitopes, gp100(280–288) ranks as a subdominant epitope based on abundance and immunogenicity:

  • gp100(154–162) (KTWGQYWQV): Most abundant naturally presented epitope (∼25% of gp100-derived peptides), inducing CTL responses in ∼30% of vaccinated patients [2] [3]
  • gp100(209–217) (ITDQVPFSV): Intermediate abundance; requires heteroclitic modification (IMDQVPFSV) for clinical efficacy [2]
  • gp100(280–288) (YLEPGPVTA): Low natural abundance (<5% of gp100 peptides); elicits CTLs in only ∼14% of patients in adjuvant vaccine trials [1] [3]

Table 3: Immunogenicity Profile of Key HLA-A0201-Restricted gp100 Epitopes*

EpitopeSequenceRelative Abundance on Melanoma CellsCTL Response Rate in VaccineesHeteroclitic Variant
gp100(154–162)KTWGQYWQVHigh (∼25%)∼30%KTWGQYWQV (unaltered)
gp100(209–217)ITDQVPFSVModerate∼20%IMDQVPFSV (Thr2→Met2)
gp100(280–288)YLEPGPVTALow (<5%)∼14%YLEPGPVTV (Ala9→Val9)
gp100(476–485)VLYRYGSFSVLow<10%None established

T-cell responses to gp100(280–288) exhibit clonal diversity in fine specificity. TCR sequencing reveals distinct recognition patterns: some clones require the native Glu3, while others tolerate modifications at Pro4 or Gly5 [5] [7]. This contrasts with the more focused TCR repertoire targeting immunodominant epitopes like MART-1(27–35). In HLA-A*0201-negative patients, novel epitopes (e.g., HLA-A3-restricted LIYRRRLMK) show higher immunogenicity, underscoring allele-specific hierarchy [3]. Despite subdominance, gp100(280–288)-specific CTLs exhibit long-term persistence; one patient retained nodal CD8+ cells reactive to the epitope 2 years post-recurrence [1].

Compound Names Mentioned:

  • gp100(280–288) (YLEPGPVTA)
  • gp100(154–162) (KTWGQYWQV)
  • gp100(209–217) (ITDQVPFSV)
  • gp100(476–485) (VLYRYGSFSV)
  • MART-1(27–35) (AAGIGILTV)

Properties

Product Name

Melanoma antigen gp100 (280-288)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.